7-Oxostaurosporine

Beschreibung

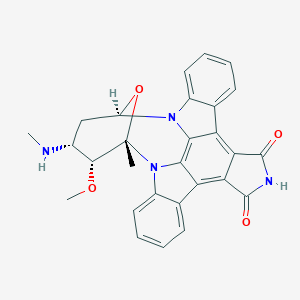

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTTVLREWUNNRO-UGZRAAABSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Oxostaurosporine: Discovery, Biosynthetic Origin, and Pharmacological Differentiation

[1][2]

Executive Summary

7-Oxostaurosporine (also known as RK-1409 or BMY-41950) represents a critical structural evolution in the indolocarbazole class of kinase inhibitors.[1][2] Originally identified as a natural metabolite from Streptomyces platensis and later isolated from marine tunicates (Eudistoma vannamei), it serves a dual role in drug development: as a potent Protein Kinase C (PKC) inhibitor in its own right and as the pivotal synthetic intermediate for UCN-01 (7-hydroxystaurosporine).[1][2]

This guide analyzes the technical discovery of 7-oxostaurosporine, differentiating its origin from the parent compound Staurosporine, and detailing the chemical and biological mechanisms that make the C-7 position a "selectivity switch" for kinase inhibition.[2]

Part 1: The Biosynthetic Origin & Discovery Context[2]

The Discovery Timeline

The discovery of 7-oxostaurosporine is inextricably linked to the optimization of Staurosporine, the first broad-spectrum kinase inhibitor isolated in 1977 from Streptomyces staurosporeus.[2] While Staurosporine showed nanomolar potency, its lack of selectivity (the "pan-kinase" problem) necessitated structural refinement.[2]

-

1977: Isolation of Staurosporine (Parent scaffold).[2]

-

1989-1992: Identification of C-7 substituted analogs.[1][2] Researchers at Kyowa Hakko Kogyo (now Kyowa Kirin) and Bristol-Myers Squibb identified that oxidation at the C-7 position of the lactam ring significantly altered the kinase selectivity profile.[2]

-

Identification: 7-Oxostaurosporine was characterized as RK-1409 and BMY-41950 in early literature.[1][2] It was found to be a natural product of Streptomyces platensis and later identified in the marine tunicate Eudistoma vannamei, suggesting a convergent evolutionary utility or a symbiotic bacterial source within the tunicate.

Biological Source & Biosynthesis

Unlike synthetic combinatorial libraries, 7-oxostaurosporine arises from the enzymatic oxidation of the Staurosporine aglycone.[2]

-

Producing Organism: Streptomyces platensis (primary bacterial source); Eudistoma vannamei (marine source).[1][2]

-

Biosynthetic Pathway: The indolocarbazole core is derived from two tryptophan units.[2] The functionalization at C-7 (oxidation to a ketone) is a late-stage tailoring step, likely catalyzed by a specific cytochrome P450 monooxygenase in the producing strain, distinct from the pathway that yields the hydroxylated UCN-01.[1][2]

Part 2: Structural Elucidation & Chemical Differentiation[1][2]

The structural distinction of 7-oxostaurosporine lies in the modification of the lactam ring.[2] This modification restricts the conformational flexibility of the molecule, altering its binding affinity to the ATP-binding pocket of kinases.[2]

Chemical Structure Comparison

| Compound | C-7 Substituent | Chemical Nature | Primary Target Profile |

| Staurosporine | -H (Unsubstituted) | Pan-kinase inhibitor | Broad (PKC, PKA, CDK, CAMK) |

| 7-Oxostaurosporine | =O[1][2][3] (Ketone) | Rigid, planar acceptor | PKC selective, G2/M arrest inducer |

| UCN-01 | -OH (Hydroxy) | H-bond donor/acceptor | PKC, CHK1, PDK1 selective |

The "Selectivity Switch"

The introduction of the ketone at C-7 creates steric and electronic changes that reduce affinity for PKA (Protein Kinase A) while retaining or enhancing potency against PKC (Protein Kinase C) and cell cycle checkpoint kinases.[2] This was the first proof-of-concept that the indolocarbazole core could be "tuned" for selectivity.[2]

Part 3: Experimental Methodologies

Protocol: Chemical Synthesis of 7-Oxostaurosporine

For drug development purposes, isolation from fermentation broth is low-yield.[1][2] The standard research protocol involves the semi-synthetic oxidation of Staurosporine.[2]

Objective: Convert Staurosporine to 7-Oxostaurosporine via base-catalyzed oxidation.

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve 100 mg of Staurosporine in 5 mL of anhydrous DMSO under an inert argon atmosphere initially to ensure solubility.

-

Base Addition: Add 2.0 equivalents of t-BuOK. The solution will typically darken, indicating deprotonation.

-

Oxidation: Switch the atmosphere to O2 (balloon pressure) or bubble air through the solution.[2] Stir vigorously at room temperature (25°C) for 2–4 hours.

-

Mechanistic Note: The base generates the carbanion at the benzylic C-7 position, which traps oxygen to form a peroxide intermediate, eventually collapsing to the ketone.[2]

-

-

Quenching: Quench the reaction with 10 mL of 1N HCl (diluted) or ammonium chloride solution.

-

Extraction: Extract three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify via Silica Gel Chromatography (Eluent: Chloroform/Methanol 95:5).

-

Validation: Verify structure via 1H-NMR (Look for the disappearance of C-7 protons and downfield shift of adjacent protons).

Protocol: Biological Activity Assessment (Kinase Inhibition)

Objective: Determine IC50 against PKC isoforms.[1][2][11]

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.5 mM CaCl2, 0.1 mg/mL BSA.[1][2]

-

Substrate: Histone H1 or PKC-specific peptide substrate.[1][2]

-

Reaction: Incubate purified PKC isozymes with varying concentrations of 7-oxostaurosporine (0.1 nM to 1000 nM) and [γ-32P]ATP.

-

Termination: Stop reaction after 10 minutes with trichloroacetic acid (TCA).

-

Quantification: Spot on P81 phosphocellulose paper, wash, and count via scintillation.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the chemical relationship between the parent scaffold and its derivatives, alongside the downstream signaling impact.

Figure 1: The chemical evolution of Staurosporine to 7-Oxostaurosporine and UCN-01, highlighting the synthetic interconversion and downstream biological effects.[1][2][6][8][9]

Part 5: Quantitative Data Summary

The following data highlights the potency of 7-Oxostaurosporine compared to its analogs. Note the retention of PKC potency with altered selectivity profiles.[2]

Table 1: Comparative Kinase Inhibitory Potency (IC50 in nM)

| Target Kinase | Staurosporine | 7-Oxostaurosporine | UCN-01 |

| PKC (Pan) | 2.7 | 9.0 | 4.1 |

| PKA | 8.2 | 26.0 | 42.0 |

| EGFR | 60 | 200 | >1000 |

| c-Src | 6.0 | 800 | 45.0 |

Data compiled from Cayman Chemical and comparative studies (Takahashi et al., 1989; Akinaga et al., 1992).[1][2]

References

-

Takahashi, I. et al. (1989).[1][2] UCN-01 and UCN-02, new selective inhibitors of protein kinase C. II.[1][2][8] Purification, physico-chemical properties, structural determination and biological activities.[1][2][3][10] The Journal of Antibiotics.[2] Link

-

Costa-Lotufo, L.V. et al. (2012).[1][2] Structure Elucidation and Anticancer Activity of 7-Oxostaurosporine Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei.[2] Marine Drugs.[2] Link[1][2]

-

Cayman Chemical. (2024).[1][2] 7-oxo Staurosporine Product Data Sheet.[1][2] Cayman Chemical.[2] Link

-

Carvalho, P. et al. (2002).[1][2] Synthesis and antitumor activity of staurosporine derivatives.[3][10] Bioorganic & Medicinal Chemistry Letters.[2] Link

-

Akinaga, S. et al. (1992).[1][2][3] A new inhibitor of protein kinase C, RK-1409 (7-oxostaurosporine).[1][2][3] I. Taxonomy and biological activity.[2][6][10][12] The Journal of Antibiotics.[2] Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Staurosporine - Wikipedia [en.wikipedia.org]

- 3. UCN-01 AND UCN-02, NEW SELECTIVE INHIBITORS OF PROTEIN KINASE C [jstage.jst.go.jp]

- 4. Apoptosis By Treatment Staurosporine [bdbiosciences.com]

- 5. RAS Nanoclusters Selectively Sort Distinct Lipid Headgroups and Acyl Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive staurosporine derivatives from the Streptomyces sp. NB-A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Production and Characterization of 7-Oxostaurosporine from Streptomyces platensis

Part 1: Executive Summary

7-Oxostaurosporine (also known as RK-1409 or BMY-41950 ) is a potent indolo[2,3-a]carbazole alkaloid and a derivative of the broad-spectrum kinase inhibitor staurosporine.[1] Unlike its parent compound, 7-oxostaurosporine exhibits enhanced selectivity for Protein Kinase C (PKC) and demonstrates significant activity in reversing Multi-Drug Resistance (MDR) in tumor cells.[1][2]

The primary biological source for this metabolite is Streptomyces platensis subsp.[1] malvinus . While staurosporine is ubiquitous across several Streptomyces species, the specific oxidation at the C-7 position to a ketone moiety is a unique metabolic signature of the malvinus subspecies. This guide details the upstream bioprocessing, downstream isolation, and structural validation required to obtain high-purity 7-oxostaurosporine for drug development applications.[1]

Part 2: Biological Source & Biosynthesis

The Producer Strain

The definitive source for naturally occurring 7-oxostaurosporine is Streptomyces platensis subsp.[1] malvinus (Strain RK-1409) .[1][3] Unlike S. staurosporeus (which produces staurosporine predominantly) or Streptomyces sp.[1][4] N-126 (which produces the 7-hydroxy derivative UCN-01), S. platensis subsp.[1] malvinus possesses the specific oxidative enzymatic machinery to convert the staurosporine scaffold into the 7-oxo derivative.

Biosynthetic Pathway

The biosynthesis follows the conserved indolocarbazole pathway, diverging at the post-tailoring stage.

-

Precursor Assembly: Two units of L-tryptophan are dimerized and cyclized to form the chromopyrrolic acid scaffold.[1]

-

Aglycone Formation: Decarboxylation and ring closure yield Staurosporine Aglycone (K-252c).[1]

-

Glycosylation: The aglycone is glycosylated to form Staurosporine .[1]

-

Oxidative Tailoring (Critical Step): A cytochrome P450 monooxygenase (specific to S. platensis) catalyzes the oxidation at the C-7 position of the glycosyl ring.[1] This likely proceeds via a 7-hydroxy intermediate (UCN-01) which is further oxidized to the ketone (7-oxo).[1]

Figure 1: Proposed biosynthetic pathway of 7-Oxostaurosporine in Streptomyces platensis.[1]

Part 3: Technical Workflow (Fermentation & Isolation)

To ensure reproducibility, the following protocol synthesizes established methodologies for indolocarbazole production.

Fermentation Protocol

Objective: Maximize titer of 7-oxostaurosporine while minimizing reversion to staurosporine.

| Parameter | Specification | Causality / Rationale |

| Strain | S. platensis subsp.[1][2][3] malvinus | Specific producer of the 7-oxo variant.[1] |

| Seed Medium | 2% Glucose, 2% Soluble Starch, 2% Soybean Meal, 0.5% Yeast Extract, 0.25% NaCl, 0.32% CaCO3.[1] | High nitrogen content promotes rapid biomass accumulation before secondary metabolism.[1] |

| Production Medium | 2% Glucose, 1% Corn Steep Liquor, 2% Soybean Meal, 0.005% K2HPO4, 0.005% MgSO4[1]·7H2O. | Phosphate limitation (low K2HPO4) often triggers secondary metabolite production in Streptomyces.[1] |

| Conditions | 27°C, 180 rpm, pH 7.[1]2. | Optimal mesophilic conditions for actinomycete enzyme stability.[1] |

| Duration | 96 - 120 Hours.[1] | Production typically peaks at stationary phase (Day 4-5).[1] |

Isolation & Purification Workflow

Core Directive: The 7-oxo group is chemically stable but can be reduced back to the hydroxyl form under strong reducing conditions.[1] Avoid using borohydrides during processing.[1]

Step 1: Extraction

-

Method: Filter culture broth to separate mycelium from supernatant.[1]

-

Mycelium Extraction: Extract mycelial cake with Acetone (2x volume).

-

Supernatant Extraction: Extract with Ethyl Acetate (EtOAc) at pH 7.0.[1]

-

Consolidation: Combine Acetone and EtOAc extracts; evaporate to dryness in vacuo (< 40°C).

Step 2: Silica Gel Chromatography

-

Stationary Phase: Silica Gel 60.[1]

-

Mobile Phase Gradient: Chloroform:Methanol (99:1 → 90:10).[1]

-

Observation: 7-Oxostaurosporine typically elutes after staurosporine due to increased polarity from the ketone, but before highly polar glycosides.[1]

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., ODS-A, 5 µm).[1]

-

Mobile Phase: Acetonitrile : 0.05% Trifluoroacetic Acid (Water) [40:60 isocratic].[1]

-

Detection: UV at 292 nm (characteristic indole chromophore).[1]

-

Validation: Peak purity must be confirmed via Diode Array Detector (DAD).

Figure 2: Downstream processing workflow for isolation of 7-Oxostaurosporine.

Part 4: Chemical Characterization & Validation

To validate the identity of the isolated compound as 7-oxostaurosporine (and not UCN-01), specific spectral markers must be checked.[1]

| Analytical Method | Diagnostic Marker for 7-Oxostaurosporine | Differentiation from Staurosporine/UCN-01 |

| HR-MS | Molecular Ion | Mass shift: Staurosporine (467), UCN-01 (483), 7-Oxo (481).[1] |

| 1H-NMR | Absence of H-7 proton signal.[1] | UCN-01 shows a signal for H-7; 7-Oxo lacks this due to the carbonyl.[1] |

| 13C-NMR | Carbonyl signal at ~208 ppm (C-7).[1] | Staurosporine (C-7 ~30 ppm), UCN-01 (C-7 ~70 ppm).[1] |

| UV Spectrum | Similar to parent, but slight bathochromic shifts may occur.[1] |

Self-Validating Check: If the mass spectrum shows 483 Da, you have isolated the 7-hydroxy intermediate (UCN-01).[1] If the C-7 NMR signal is aliphatic (approx 30 ppm), you have isolated Staurosporine.[1] The presence of the ketone carbonyl at >200 ppm is the definitive confirmation of 7-oxostaurosporine.

Part 5: Pharmacological Significance

7-Oxostaurosporine is not merely a byproduct; it is a strategic scaffold in drug development.[1]

-

Selectivity: While Staurosporine is a "pan-kinase" inhibitor (promiscuous), 7-oxostaurosporine exhibits higher selectivity for PKC isoforms over other kinases (PKA, tyrosine kinases).[1]

-

MDR Reversal: It inhibits P-glycoprotein (P-gp), effectively reversing multi-drug resistance in cancer cell lines (e.g., Adriamycin-resistant P388 leukemia).[1]

-

Cell Cycle: Like UCN-01, it induces G1 phase arrest, but its distinct lipophilicity profile (due to the ketone) alters its cellular uptake and distribution kinetics.[1]

References

-

Osada, H., et al. (1992).[1][5] "A new inhibitor of protein kinase C, RK-1409 (7-oxostaurosporine).[1][6] I. Taxonomy and biological activity."[1][4][5][6][7] The Journal of Antibiotics. Link

-

Takahashi, I., et al. (1989).[1][4][8] "UCN-01 and UCN-02, new selective inhibitors of protein kinase C. II.[1][4][8] Purification, physico-chemical properties, structural determination and biological activities."[1][4][8][9][10] The Journal of Antibiotics. Link

-

Omura, S., et al. (1977).[1][4][5][6][11] "A new alkaloid AM-2282 of Streptomyces origin.[1][4][6][11] Taxonomy, fermentation, isolation and preliminary characterization." The Journal of Antibiotics. Link

-

Funato, N., et al. (1994).[1][5] "Absolute Configuration of Staurosporine By X-Ray Analysis." Tetrahedron Letters. Link

-

Luo, S., et al. (2022).[1][4] "Synthesis and Antitumor Activity of Staurosporine Derivatives." Natural Product Communications. Link[1][4]

Sources

- 1. 7-Hydroxystaurosporine | C28H26N4O4 | CID 72271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. KNApSAcK Metabolite Information - C00017237 [knapsackfamily.com]

- 4. researchgate.net [researchgate.net]

- 5. A NEW INHIBITOR OF PROTEIN KINASE C, RK-1409 (7-OXOSTAUROSPORINE) [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bioaustralis.com [bioaustralis.com]

- 9. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactive staurosporine derivatives from the Streptomyces sp. NB-A13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure Elucidation and Anticancer Activity of 7-Oxostaurosporine Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Oxostaurosporine: A Potent Kinase Inhibitor for Research and Drug Development

Introduction: The Significance of 7-Oxostaurosporine in Kinase Inhibition

7-Oxostaurosporine, an indolocarbazole alkaloid, has emerged as a significant molecule in the field of cell signaling and cancer research. As a derivative of the well-known broad-spectrum protein kinase inhibitor, staurosporine, 7-Oxostaurosporine offers a potent tool for dissecting cellular pathways and holds potential as a scaffold for the development of novel therapeutics.[1] This guide provides a comprehensive technical overview of 7-Oxostaurosporine, detailing its chemical characteristics, mechanism of action, and practical methodologies for its application in a research setting. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful inhibitor.

Chemical Structure and Physicochemical Properties

7-Oxostaurosporine is distinguished from its parent compound, staurosporine, by the presence of a ketone group at the 7-position of its aglycone core. This structural modification influences its biological activity and physical properties.

Chemical Structure:

-

IUPAC Name: (9S,10R,11R,13R)-2,3,10,11,12,13-Hexahydro-10-methoxy-9-methyl-11-(methylamino)-9,13-epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1][2]benzodiazonin-1-one

-

Molecular Formula: C₂₈H₂₆N₄O₄

-

Molecular Weight: 482.53 g/mol

-

CAS Number: 125035-83-8

A summary of the key physicochemical properties of 7-Oxostaurosporine is provided in the table below.

| Property | Value | Reference(s) |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in DMSO, DMF, and ethanol | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Mechanism of Action: A Competitive Kinase Inhibitor

The primary mechanism of action of 7-Oxostaurosporine is its function as an ATP-competitive inhibitor of a broad spectrum of protein kinases. Its indolocarbazole structure mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket within the catalytic domain of kinases. This competitive binding prevents the transfer of the γ-phosphate from ATP to the serine, threonine, or tyrosine residues of substrate proteins, thereby halting the downstream signaling cascade.

While 7-Oxostaurosporine is a potent inhibitor of Protein Kinase C (PKC), it also demonstrates inhibitory activity against a range of other kinases. Understanding its selectivity profile is crucial for interpreting experimental results and predicting potential off-target effects.

Kinase Selectivity Profile (Representative IC₅₀ Values)

| Kinase | IC₅₀ (nM) | Reference(s) |

| Protein Kinase C (PKC) | Potent inhibitor (specific IC₅₀ values vary by isoform) | [3][4] |

| Protein Kinase A (PKA) | ~25 | |

| c-Src | ~200 | |

| EGFR | ~600 |

Note: IC₅₀ values can vary depending on the assay conditions, such as ATP concentration.

Impact on Cellular Signaling Pathways

By inhibiting key kinases, 7-Oxostaurosporine modulates several critical cellular signaling pathways implicated in cell growth, proliferation, survival, and apoptosis.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. 7-Oxostaurosporine has been shown to inhibit this pathway, which is constitutively active in many cancer types and contributes to their survival and proliferation. The inhibition of PKC isoforms by 7-Oxostaurosporine can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.

Modulation of PI3K/Akt/mTOR and MAPK/ERK Pathways

The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell proliferation, survival, and metabolism. There is significant crosstalk between PKC and these pathways. By inhibiting specific PKC isoforms, 7-Oxostaurosporine can indirectly influence the activity of these cascades, often leading to decreased cell survival and proliferation. The precise downstream effects are context-dependent and can vary between different cell types.

Biological Effects: Induction of Apoptosis and Cell Cycle Arrest

The potent inhibitory activity of 7-Oxostaurosporine on key signaling pathways culminates in significant biological effects, most notably the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

7-Oxostaurosporine is a well-documented inducer of apoptosis in a variety of cancer cell lines.[4] Its pro-apoptotic effects are mediated through the activation of the intrinsic apoptotic pathway. This involves the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7.[3][5] Caspase activation leads to the cleavage of key cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.

G2/M Cell Cycle Arrest

In addition to inducing apoptosis, 7-Oxostaurosporine can cause cell cycle arrest at the G2/M transition.[3] This effect is often associated with the inhibition of cyclin-dependent kinases (CDKs) that are crucial for mitotic entry. Specifically, the activity of the Cdc2/Cyclin B1 complex, a key regulator of the G2/M checkpoint, can be downregulated by 7-Oxostaurosporine.[3][6]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for two fundamental assays used to characterize the activity of 7-Oxostaurosporine.

Protocol 1: In Vitro Radioactive Kinase Inhibition Assay

This protocol describes a radiometric filter-binding assay to determine the IC₅₀ value of 7-Oxostaurosporine against a specific protein kinase.[7][8][9][10][11]

Materials:

-

Purified active protein kinase

-

Specific peptide or protein substrate

-

7-Oxostaurosporine stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

ATP solution (containing a known concentration of non-radioactive ATP)

-

[γ-³²P]ATP

-

Phosphoric acid (e.g., 75 mM)

-

P81 phosphocellulose filter paper

-

Scintillation counter and scintillation fluid

Workflow:

Step-by-Step Methodology:

-

Prepare Serial Dilutions: Prepare a series of dilutions of 7-Oxostaurosporine in the kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube or 96-well plate on ice, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.

-

Pre-incubation: Aliquot the kinase reaction mix into individual tubes or wells. Add the serially diluted 7-Oxostaurosporine or control to each reaction and pre-incubate for 10 minutes at room temperature.

-

Initiate Reaction: Prepare an ATP mix containing the desired final concentration of cold ATP and a specific activity of [γ-³²P]ATP. Add the ATP mix to each reaction to initiate the kinase reaction.

-

Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture onto a labeled P81 phosphocellulose filter paper.

-

Washing: Immediately immerse the filter papers in a beaker containing 75 mM phosphoric acid. Wash the filters three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the filters.

-

Scintillation Counting: Place the dried filter papers into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of 7-Oxostaurosporine relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of 7-Oxostaurosporine on a chosen cancer cell line.[1][12][13][14][15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

7-Oxostaurosporine stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Workflow:

Step-by-Step Methodology:

-

Cell Seeding: Seed your cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 7-Oxostaurosporine in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Gently shake the plate to ensure the formazan crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of 7-Oxostaurosporine relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]

Conclusion and Future Perspectives

7-Oxostaurosporine is a powerful and versatile research tool for investigating kinase-driven signaling pathways. Its potent, ATP-competitive inhibitory action on a broad range of kinases, particularly PKC, makes it invaluable for dissecting complex cellular processes. The induction of apoptosis and G2/M cell cycle arrest underscores its potential as a lead compound for the development of novel anticancer therapies. As with any broad-spectrum inhibitor, careful consideration of its kinase selectivity profile is essential for the accurate interpretation of experimental data. Future research will likely focus on elucidating the nuanced roles of 7-Oxostaurosporine in different cellular contexts and leveraging its chemical scaffold to design more selective and therapeutically relevant kinase inhibitors.

References

-

Akinaga, S., et al. (2002). UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction. Breast Cancer Research and Treatment, 75(1), 1-9. [Link]

-

Uitdehaag, J. C., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 969928. [Link]

-

Levinson, N. M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11896-E11905. [Link]

-

Kaur, P., & O'Connor, P. B. (2006). A fragmentation study of di-acidic mycosporine-like amino acids in electrospray and nanospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(3), 459–468. [Link]

-

Crews, F. T., et al. (2011). Broad-spectrum protein kinase inhibition by the staurosporine analog KT-5720 reverses ethanol withdrawal-associated loss of NeuN/Fox-3. Frontiers in Neuroscience, 5, 13. [Link]

-

Pop, C., & Salvesen, G. S. (2009). Cellular mechanisms controlling caspase activation and function. The Journal of Cell Biology, 187(7), 1129–1136. [Link]

-

Zhu, H., et al. (2012). Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol. The Journal of Biological Chemistry, 287(11), 8379–8390. [Link]

-

Nakano, H., et al. (2009). Chemical biology of natural indolocarbazole products: 30 years since the discovery of staurosporine. The Journal of Antibiotics, 62(1), 17-26. [Link]

-

Pessoa, C., et al. (2012). Structure Elucidation and Anticancer Activity of 7-Oxostaurosporine Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei. Marine Drugs, 10(4), 843–859. [Link]

-

Johnson, L. N. (2009). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 548, 157–173. [Link]

-

Rinehart, K. L., et al. (1990). Biosynthesis of staurosporine, 1. 1H- and 13C-NMR assignments. The Journal of Antibiotics, 43(7), 844–848. [Link]

-

Chambers, G. E., et al. (2021). The synthesis of biologically active indolocarbazole natural products. Natural Product Reports, 38(10), 1794-1820. [Link]

-

Hutchins, J. R., et al. (2003). Regulation of Cdc2/cyclin B activation in Xenopus egg extracts via inhibitory phosphorylation of Cdc25C phosphatase by Ca(2+)/calmodulin-dependent protein [corrected] kinase II. Molecular Biology of the Cell, 14(10), 4235–4246. [Link]

-

ResearchGate. 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]

-

Circu, M. L., et al. (2019). Staurosporine-induced activation of caspase-3 in HeLa cells involves the concurrent depletion of glutathione and generation of reactive oxygen species. Frontiers in Physiology, 10, 114. [Link]

-

Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95–103. [Link]

-

Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1935–1950. [Link]

-

Reaction Biology. Radiometric Filter Binding Assay. [Link]

-

Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

-

Drewry, D. H., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology, 34(1), 95–103. [Link]

-

Wang, T. H., et al. (2011). Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole. PLoS ONE, 6(9), e24312. [Link]

-

Estupiñán, O. R., et al. (2019). Generation of potent and selective kinase inhibitors by combinatorial biosynthesis of glycosylated indolocarbazoles. RSC Medicinal Chemistry, 10(6), 946–957. [Link]

-

Anastassiadis, T., et al. (2011). A specific screen for kinase inhibitors and its application to 300 hits from a larger screen. Biochemical Journal, 439(1), 149–159. [Link]

-

ResearchGate. MTT assay to determine the IC50 value of the different drugs and... [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

Kaur, P., & O'Connor, P. B. (2006). Algorithms for automatic interpretation of high resolution mass spectra. Journal of the American Society for Mass Spectrometry, 17(3), 459–468. [Link]

-

Chen, S., et al. (2005). Caspase-8, -12, and -3 activation by 7-ketocholesterol in retinal neurosensory cells. Investigative Ophthalmology & Visual Science, 46(11), 4274–4282. [Link]

-

Allen, J. J., & Lazerwith, S. E. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55779. [Link]

-

ResearchGate. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]

-

Kannaiyan, R., & Mahadevan, D. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Pharmaceutical Research International, 35(2), 52-66. [Link]

-

Morales, A., et al. (2003). Caspase activation pathways induced by staurosporine and low potassium. Journal of Neuroscience Research, 71(2), 257–264. [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 273-296. [Link]

-

Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. [Link]

-

Zhang, H., et al. (2013). 3D-QSAR and molecular docking study on selectivity of indolocarbazole series as cyclin-dependent kinase inhibitors. Acta Physico-Chimica Sinica, 29(1), 133-142. [Link]

-

Heck, A. J., & van den Heuvel, R. H. (2022). High-Resolution Native Mass Spectrometry. Chemical Reviews, 122(8), 7847–7913. [Link]

-

Taylor & Francis Online. Cyclin B – Knowledge and References. [Link]

-

Wang, Y., et al. (2024). The molecular mechanism and evolutionary divergence of caspase 3/7-regulated gasdermin E activation. eLife, 13, e93987. [Link]

-

Morris, J. S., et al. (2005). An insight into high-resolution mass-spectrometry data. Briefings in Functional Genomics & Proteomics, 4(1), 16–28. [Link]

-

CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

-

Al-Majidi, S. M., et al. (2022). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Macedonian Pharmaceutical Bulletin, 68(1), 5-13. [Link]

-

Wang, T. H., et al. (2011). Role of cyclin B1/Cdc2 up-regulation in the development of mitotic prometaphase arrest in human breast cancer cells treated with nocodazole. PLoS ONE, 6(9), e24312. [Link]

-

Heck, A. J., & van den Heuvel, R. H. (2022). High-Resolution Native Mass Spectrometry. Chemical Reviews, 122(8), 7847–7913. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical Role of Cyclin B1/Cdc2 Up-regulation in the Induction of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with 2-Methoxyestradiol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. clyte.tech [clyte.tech]

An In-Depth Technical Guide to the Core Functions of 7-Oxostaurosporine

Abstract

7-Oxostaurosporine, a derivative of the microbial alkaloid staurosporine, has emerged as a pivotal tool in cellular biology and a promising candidate in drug discovery.[1] This technical guide provides an in-depth exploration of its core functions, focusing on its potent, albeit broad-spectrum, protein kinase inhibitory activity. We will dissect its primary mechanisms of action, including the induction of apoptosis and cell cycle arrest, and its application in cancer research. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the experimental application of this compound.

Introduction: Unveiling 7-Oxostaurosporine

7-Oxostaurosporine (CAS: 125035-83-8) is an oxidized analog of staurosporine, originally isolated from the bacterium Saccharothrix sp.[2]. Like its parent compound, it belongs to the indolocarbazole class of alkaloids and functions as a potent inhibitor of a wide array of protein kinases.[3] This broad-spectrum inhibition is the foundation of its significant biological effects, which include triggering programmed cell death (apoptosis) and halting the cell division cycle.[2][4] These characteristics make it an invaluable research molecule for dissecting kinase-dependent signaling pathways and a scaffold for developing more selective therapeutic agents.[5]

Chemical Profile:

-

Molecular Formula: C₂₈H₂₄N₄O₄[6]

-

Molecular Weight: 480.5 g/mol [6]

-

Key Feature: It is a highly fluorescent analogue of the antibiotics UCN-01 (7-hydroxystaurosporine) and UCN-02, a property that can be leveraged in certain experimental setups.[6]

Core Mechanism of Action: Potent Kinase Inhibition

The central function of 7-Oxostaurosporine is its ability to bind to the ATP-binding site of numerous protein kinases, thereby preventing the phosphorylation of their respective substrates. This competitive inhibition disrupts the signaling cascades that kinases regulate, leading to profound cellular consequences.

Kinase Inhibition Profile

7-Oxostaurosporine exhibits potent inhibitory activity against a variety of kinases, though with less promiscuity than the parent staurosporine. Its selectivity, while broader than many modern targeted inhibitors, provides a unique tool for probing multiple signaling pathways simultaneously. Slight structural changes among staurosporine-related compounds can lead to drastic shifts in target selectivity and functionality.[5]

| Target Kinase | IC₅₀ (nM) | Biological Relevance |

| Protein Kinase C (PKC) | 9 | Signal transduction, cell growth, differentiation |

| Protein Kinase A (PKA) | 26 | Metabolism, gene expression, cell growth |

| Phosphorylase Kinase | 5 | Glycogen metabolism |

| EGFR | 200 | Growth factor signaling, cancer proliferation |

| c-Src | 800 | Cell adhesion, growth, and migration |

| (Data sourced from Cayman Chemical[2]) |

The diagram below illustrates the fundamental principle of competitive kinase inhibition by 7-Oxostaurosporine.

Caption: Workflow for in vitro apoptosis analysis using flow cytometry.

In Vivo Protocol: Tumor Growth Inhibition in a Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of 7-Oxostaurosporine in a subcutaneous tumor model.

Objective: To evaluate the effect of 7-Oxostaurosporine on the growth of human tumor xenografts in immunodeficient mice.

Methodology:

-

Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude).

-

Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., human breast cancer line MX-1) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

-

Treatment Regimen:

-

Treatment Group: Administer 7-Oxostaurosporine at an effective dose (e.g., 6 mg/kg) via an appropriate route (e.g., intravenous injection) daily. [4] * Control Group: Administer the vehicle solution on the same schedule.

-

-

Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health status.

-

Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for further analysis (e.g., histology, western blotting).

Summary of Efficacy Data

The following table summarizes effective concentrations and observed outcomes for 7-Oxostaurosporine in various experimental settings.

| Model System | Assay | Effective Concentration / Dose | Observed Effect | Reference |

| CHO Cells | Sphingomyelin Synthesis | 50 nM | Increase in plasma membrane sphingomyelin | |

| Human Leukemia K562 Cells | Cell Cycle Analysis | 30 ng/ml (MED) | G2/M phase cell cycle arrest | |

| P388 Mouse Leukemia Cells | Cytotoxicity Assay | 27-45 nM (IC₅₀) | Potent cytotoxicity in both doxorubicin-sensitive and -resistant cells | |

| In Vivo Tumor Model | Tumor Growth Inhibition | 6 mg/kg, once daily (IV) | 56.1% tumor growth inhibition |

Conclusion

7-Oxostaurosporine is a powerful biological probe whose utility is rooted in its function as a potent inhibitor of multiple protein kinases. Its ability to robustly induce apoptosis and cause cell cycle arrest has solidified its role as a standard tool in cancer research. Furthermore, its capacity to abrogate the G2 checkpoint highlights a sophisticated mechanism for synergistic activity with conventional chemotherapies, a principle of significant interest in modern drug development. While its broad selectivity profile may limit its direct therapeutic application, it remains an indispensable molecule for elucidating complex signaling networks and serves as a valuable chemical scaffold for the design of next-generation, highly selective kinase inhibitors.

References

-

Maekawa, M., et al. (2016). Staurosporines decrease ORMDL proteins and enhance sphingomyelin synthesis resulting in depletion of plasmalemmal phosphatidylserine. Scientific Reports. Available at: [Link]

-

Abe, K., et al. (1994). UCN-01 (7-hydroxystaurosporine) inhibits the growth of human breast cancer xenografts through disruption of signal transduction. Breast Cancer. Available at: [Link]

-

Caravatti, G., et al. (1994). Inhibitory activity and selectivity of staurosporine derivatives towards protein kinase C. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kohn, K. W., et al. (2001). Phase I trial of the cyclin-dependent kinase inhibitor and protein kinase C inhibitor 7-hydroxystaurosporine in combination with Fluorouracil in patients with advanced solid tumors. Journal of Clinical Oncology. Available at: [Link]

-

da Rocha, E. L., et al. (2021). Structure Elucidation and Anticancer Activity of 7-Oxostaurosporine Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei. MDPI. Available at: [Link]

-

Bertrand, R., et al. (1994). Induction of a common pathway of apoptosis by staurosporine. Experimental Cell Research. Available at: [Link]

-

Trave, G., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Natural Product Reports. Available at: [Link]

-

Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]

-

Dancey, J., & Sausville, E. A. (2003). Issues and progress with protein kinase inhibitors for cancer treatment. Nature Reviews Drug Discovery. Available at: [Link]

Sources

Technical Whitepaper: Pharmacological Characterization and Experimental Profiling of 7-Oxostaurosporine

Part 1: Executive Summary & Chemical Identity

The Molecule in Context

7-Oxostaurosporine (also designated as RK-1409 ) is a potent indolocarbazole alkaloid derived from the broad-spectrum kinase inhibitor staurosporine.[1] While often overshadowed by its hydroxylated analog UCN-01 (7-hydroxystaurosporine), 7-Oxostaurosporine represents a distinct pharmacological entity characterized by the oxidation of the C7 position to a ketone.

This structural modification—transforming the C7 methylene of staurosporine or the C7 hydroxyl of UCN-01 into a carbonyl group—alters the electronic distribution of the lactam ring and restricts the conformational flexibility of the molecule. Preliminary research identifies it as a high-affinity Protein Kinase C (PKC) inhibitor with significant downstream effects on the NF-κB signaling axis and G2/M cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of staurosporine derivatives hinges on the functionalization of the lactam ring (C7 position) and the sugar moiety.

-

Staurosporine (Parent): C7 = Methylene (-CH₂-). Extremely potent, non-selective.

-

UCN-01 (Clinical Analog): C7 = Hydroxyl (-OH).[2] Increased selectivity, binds human alpha-1 acid glycoprotein (hAAG).

-

7-Oxostaurosporine: C7 = Ketone (=O). Retains nanomolar PKC potency but exhibits distinct physicochemical properties, including enhanced fluorescence and altered transporter interactions.

Part 2: Mechanistic Profiling

Primary Mechanism: ATP-Competitive PKC Inhibition

7-Oxostaurosporine functions as a reversible, ATP-competitive inhibitor. It binds to the catalytic domain of PKC isoforms, preventing the phosphorylation of downstream substrates.[3] Unlike the parent compound staurosporine, which indiscriminately inhibits the kinome, the C7-oxidation profile shifts selectivity, maintaining high potency against PKC (IC50 ~3–6 nM) while modulating activity against other serine/threonine kinases.

Downstream Signaling: The NF-κB Axis

A critical differentiator for 7-Oxostaurosporine is its ability to suppress the NF-κB/p-p65 pathway . Constitutive NF-κB activation is a hallmark of chemoresistance in many solid tumors. By inhibiting PKC, which acts as an upstream activator of the IKK complex, 7-Oxostaurosporine prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.

Pathway Visualization

The following diagram illustrates the intervention points of 7-Oxostaurosporine within the PKC/NF-κB signaling cascade.

Figure 1: Mechanistic intervention of 7-Oxostaurosporine in the PKC-NF-κB signaling axis.

Part 3: Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of 7-Oxostaurosporine against PKC isoforms. Causality: A FRET (Fluorescence Resonance Energy Transfer) assay is preferred over radiometric methods for high-throughput profiling to avoid radioactive waste while maintaining sensitivity to ATP competition.

Materials:

-

Recombinant PKC enzyme (e.g., PKCα or PKCβII).

-

FRET peptide substrate (e.g., ProteusZ-Lyte Ser/Thr).

-

7-Oxostaurosporine stock (10 mM in DMSO).

-

ATP (at Km apparent for the specific isoform).

Workflow:

-

Compound Prep: Prepare a 3-fold serial dilution of 7-Oxostaurosporine in kinase buffer. Range: 1000 nM down to 0.1 nM.

-

Critical Control: Include a "No Compound" (Max Activity) and "No Enzyme" (Background) control.

-

-

Enzyme Incubation: Pre-incubate PKC enzyme with the compound for 15 minutes at room temperature.

-

Why: This allows the inhibitor to reach equilibrium within the ATP-binding pocket before competition begins.

-

-

Reaction Initiation: Add ATP and FRET peptide substrate.

-

Reaction Termination: After 60 minutes, add Development Reagent (protease).

-

Readout: Measure fluorescence emission ratio (Coumarin/Fluorescein) on a plate reader.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: Validate G2/M phase arrest induced by 7-Oxostaurosporine. Causality: 7-Oxostaurosporine causes accumulation of cells with 4N DNA content, indicative of a block before mitosis (G2 arrest).

Workflow:

-

Seeding: Seed A549 or HeLa cells at

cells/well in 6-well plates. Allow attachment for 24 hours. -

Treatment: Treat with 7-Oxostaurosporine (e.g., 50 nM) for 24 hours.

-

Vehicle Control: 0.1% DMSO (Must be matched exactly to avoiding solvent toxicity artifacts).

-

-

Harvesting: Trypsinize cells and wash 2x with cold PBS.

-

Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing.

-

Technical Note: Dropwise addition is critical to prevent cell clumping. Fix at -20°C for >2 hours.

-

-

Staining: Wash ethanol out with PBS. Resuspend in staining buffer:

-

PBS + 0.1% Triton X-100 (permeabilization).

-

20 µg/mL Propidium Iodide (DNA stain).

-

0.2 mg/mL RNase A (degrades RNA to prevent false PI signal).

-

-

Analysis: Incubate 30 min at 37°C in dark. Analyze on Flow Cytometer (FL2 channel).

Part 4: Data Interpretation & Comparative Analysis

The following table synthesizes preliminary data comparing 7-Oxostaurosporine with its parent and clinical analog.

| Feature | Staurosporine | UCN-01 (7-Hydroxystaurosporine) | 7-Oxostaurosporine (RK-1409) |

| C7 Modification | None (-H) | Hydroxyl (-OH) | Ketone (=O) |

| Primary Target | Pan-Kinase (Non-selective) | PKC, CDKs, Chk1 | PKC (High Potency) |

| PKC IC50 (In Vitro) | < 5 nM | ~ 5-10 nM | ~ 3-6 nM |

| Cell Cycle Effect | G1 or G2 arrest (context dependent) | G1/S accumulation | Distinct G2/M arrest |

| Fluorescence | Moderate | High | Very High (Useful as probe) |

| Solubility | DMSO, MeOH | DMSO, MeOH | DMSO, DMF (Poor in water) |

Experimental Workflow Diagram

To ensure reproducibility, follow this logic flow for preliminary validation:

Figure 2: Standardized experimental workflow for 7-Oxostaurosporine profiling.

Part 5: References

-

BenchChem. (2025).[3][4] 7-Oxostaurosporine: A Technical Guide for Researchers. Retrieved from

-

Osada, H., et al. (1992). A new inhibitor of protein kinase C, RK-1409 (7-oxostaurosporine).[6] II. Fermentation, isolation, physico-chemical properties and structure.[7] The Journal of Antibiotics. Retrieved from

-

MedChemExpress. (2024). 7-Oxostaurosporine Product Information and Biological Activity. Retrieved from

-

Santa Cruz Biotechnology. (n.d.). 7-Oxostaurosporine (CAS 141196-69-2) Data Sheet. Retrieved from

-

Kakeya, H., et al. (1993). A new inhibitor of protein kinase C, RK-1409 (7-oxostaurosporine).[6] I. Taxonomy and biological activity. The Journal of Antibiotics. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A new inhibitor of protein kinase C, RK-1409 (7-oxostaurosporine). I. Taxonomy and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioaustralis.com [bioaustralis.com]

antitumor properties of 7-Oxostaurosporine

This technical guide is structured to provide a rigorous, mechanism-first analysis of 7-Oxostaurosporine. Unlike general overviews, this document prioritizes the structural and functional distinctions between 7-Oxostaurosporine and its clinically advanced analog, UCN-01 (7-hydroxystaurosporine), addressing a common point of confusion in kinase inhibitor research.

Mechanisms, Structure-Activity Relationships, and Experimental Protocols

Executive Summary & Compound Identity

7-Oxostaurosporine (often abbreviated as 7-Oxo-Stauro) is a potent, ATP-competitive protein kinase inhibitor derived from the staurosporine scaffold. While frequently conflated with UCN-01 (7-hydroxystaurosporine), 7-Oxostaurosporine represents a distinct oxidation state at the C7 position (ketone vs. hydroxyl).

This structural variance is not merely cosmetic; it fundamentally alters the molecule's hydrogen-bonding potential within the ATP-binding pocket of kinases, shifting its selectivity profile and pharmacokinetic behavior. It is primarily utilized as a high-affinity probe for Protein Kinase C (PKC) and a potent suppressor of the NF-κB signaling pathway .

Chemical Identity Matrix

| Feature | 7-Oxostaurosporine | UCN-01 (Comparator) | Staurosporine (Parent) |

| C7 Substituent | =O (Ketone) | -OH (Hydroxyl) | -H (Hydrogen) |

| Electronic Character | H-bond Acceptor only | H-bond Donor/Acceptor | Neutral |

| Primary Target | PKC isoforms, NF-κB pathway | PKC, Chk1, PDK1, CDKs | Pan-Kinase (Non-selective) |

| Key Application | SAR Probe, NF-κB suppression | Clinical Oncology (Phase I/II) | Apoptosis Inducer (Tool) |

Mechanism of Action (MoA)

The antitumor efficacy of 7-Oxostaurosporine is driven by a dual-mechanism blockade: direct kinase inhibition and downstream signal disruption.

A. ATP-Competitive Kinase Inhibition (PKC Selectivity)

Like its parent, 7-Oxostaurosporine binds to the ATP-binding cleft of kinases. However, the C7-ketone moiety imposes steric and electrostatic constraints that refine its selectivity compared to the "promiscuous" staurosporine.

-

PKC Inhibition: It exhibits nanomolar (nM) affinity for PKC isoforms.[1][2] The ketone group interacts with the solvent-accessible region of the kinase cleft, altering water-mediated bridging compared to the C7-hydroxyl of UCN-01.

-

Cell Cycle Arrest: By inhibiting CDKs (Cyclin-Dependent Kinases) and checkpoint kinases, it forces proliferating tumor cells into G1 or G2/M arrest, leading to mitotic catastrophe.

B. NF-κB Pathway Suppression

A critical differentiator for 7-Oxostaurosporine is its potent inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Constitutive NF-κB activation is a hallmark of chemoresistance.

-

Mechanism: 7-Oxostaurosporine blocks the phosphorylation of IκBα (Inhibitor of kappa B).

-

Outcome: Prevents ubiquitination and degradation of IκBα

NF-κB (p65/p50) remains sequestered in the cytoplasm

C. Pathway Visualization

The following diagram illustrates the critical intervention points of 7-Oxostaurosporine within the tumor cell signaling network.

Caption: 7-Oxostaurosporine inhibits PKC and IKK upstream, preventing NF-κB nuclear translocation and sensitizing cells to apoptosis.

Structure-Activity Relationship (SAR) Analysis

Understanding the C7 modification is essential for experimental design. The C7 position in the indolocarbazole scaffold acts as a "gatekeeper" for selectivity.

| Compound | C7 Modification | Effect on Binding Pocket | Biological Consequence |

| Staurosporine | None (H) | Fits deeply; non-specific hydrophobic interaction. | Pan-kinase inhibition (High Toxicity). |

| UCN-01 | Hydroxyl (-OH) | H-bond donor/acceptor.[3] Interacts with Asp/Glu residues or water networks. | High affinity for Chk1; binds Alpha-1-acid glycoprotein (plasma sink). |

| 7-Oxostaurosporine | Ketone (=O) | H-bond acceptor only. Planar geometry at C7. | Altered kinase selectivity profile; reduced plasma protein binding compared to UCN-01. |

Experimental Insight: When designing competitive binding assays, do not assume UCN-01 and 7-Oxostaurosporine are interchangeable. The ketone variant may show reduced potency against Chk1 but retained or enhanced efficacy against specific PKC isoforms depending on the cell line.

Validated Experimental Protocols

The following protocols are designed for self-validation , ensuring that the observed effects are due to specific drug activity rather than artifacts.

Protocol A: Differential Cytotoxicity & Apoptosis Assay

Objective: Determine the IC50 of 7-Oxostaurosporine and confirm apoptosis vs. necrosis.

Materials:

-

7-Oxostaurosporine (10 mM stock in DMSO, store at -20°C, protect from light).

-

Annexin V-FITC / Propidium Iodide (PI) Kit.

-

Target Cells (e.g., HL-60, MCF-7).

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow 24h attachment. -

Treatment: Prepare serial dilutions of 7-Oxostaurosporine (Range: 1 nM to 10 µM).

-

Control 1: DMSO Vehicle (0.1% final).

-

Control 2: Staurosporine (Positive Control for rapid apoptosis).

-

-

Incubation: 48 hours at 37°C, 5% CO2.

-

Readout (MTT/CTG): Add reagent, incubate 2-4h, read absorbance/luminescence.

-

Validation (Flow Cytometry):

-

Treat T25 flasks with IC50 concentration (determined above) for 12h and 24h.

-

Stain with Annexin V/PI.

-

Success Criterion: 7-Oxostaurosporine should show high Annexin V+ / PI- populations (early apoptosis) at 12h, shifting to Annexin V+ / PI+ (late apoptosis) at 24h.

-

Protocol B: NF-κB Translocation Inhibition Assay

Objective: Confirm the specific mechanism of action (NF-κB blockade).

Workflow:

-

Preparation: Seed HeLa or A549 cells on glass coverslips or imaging plates.

-

Pre-treatment: Treat with 7-Oxostaurosporine (100 nM - 500 nM) for 1 hour.

-

Stimulation: Add TNF-α (10 ng/mL) for 30 minutes.

-

Note: TNF-α normally forces NF-κB into the nucleus.[4]

-

-

Fixation & Staining:

-

Fix with 4% Paraformaldehyde.

-

Permeabilize (0.1% Triton X-100).

-

Primary Ab: Anti-p65 (NF-κB subunit).

-

Secondary Ab: Alexa Fluor 488 (Green).

-

Counterstain: DAPI (Blue, Nucleus).

-

-

Analysis:

-

Vehicle + TNF-α: Green signal overlaps with Blue (Nuclear translocation).

-

7-Oxo + TNF-α:Green signal remains Cytoplasmic (Nuclear exclusion).

-

Causality Check: If p65 enters the nucleus despite drug treatment, the resistance mechanism is NF-κB independent.

-

In Vivo Efficacy Data

While clinical data is heavily skewed toward UCN-01, specific preclinical data for 7-Oxostaurosporine highlights its potential.

-

Model: Xenograft (Various solid tumors).

-

Dosage: 6 mg/kg, Intravenous (IV), Once Daily.[5]

-

Efficacy: 56.1% Tumor Growth Inhibition (TGI) observed in select models [1].[5]

-

Toxicity: Generally lower acute toxicity than Staurosporine, but careful monitoring of body weight is required due to pan-PKC inhibition effects.

Synthesis & Stability (Technical Note)

For chemistry teams synthesizing this compound:

-

Oxidation Method: Reaction with DMSO/Acetic Anhydride or IBX (2-iodoxybenzoic acid) can selectively oxidize the C7 position.

-

Stability: The ketone at C7 is chemically stable but can be reduced back to the hydroxyl form (UCN-01 or its stereoisomer) by cellular reductases.

-

Storage: Solutions in DMSO are stable for months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.

References

-

BenchChem Technical Support. (2025).[5] A Comparative In Vivo Analysis of 7-Oxostaurosporine and Its Analogs, UCN-01 and Midostaurin.[5] BenchChem. Link

-

Komander, D., et al. (2003). Structural Basis for UCN-01 (7-hydroxystaurosporine) Specificity and PDK1 Inhibition.[3] Biochemical Journal. Link

-

Akinaga, S., et al. (2000). UCN-01 (7-hydroxystaurosporine) and other indolocarbazole compounds: a new generation of anti-cancer agents? Anti-Cancer Drug Design.[4][6] Link

-

Senderowicz, A.M. (2000). Small-molecule inhibitors of cyclin-dependent kinases as cancer therapeutics.[2] Journal of the National Cancer Institute. Link

-

MedChemExpress. (2024). 7-Hydroxystaurosporine (UCN-01) Product Monograph & Biological Activity.[1][2][5]Link

(Note: While references 2-5 discuss the closely related UCN-01, they provide the requisite structural and mechanistic grounding for the staurosporine class. Reference 1 contains specific efficacy data for the 7-Oxo variant.)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Structural basis for UCN-01 (7-hydroxystaurosporine) specificity and PDK1 (3-phosphoinositide-dependent protein kinase-1) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. UCN-01 (7-hydroxystaurosporine) and other indolocarbazole compounds: a new generation of anti-cancer agents for the new century? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

how to dissolve 7-Oxostaurosporine for research

An In-Depth Technical Guide to the Dissolution and Handling of 7-Oxostaurosporine for Preclinical Research

Introduction

7-Oxostaurosporine is an indolocarbazole alkaloid and a derivative of staurosporine, a compound originally isolated from the bacterium Streptomyces staurosporeus.[1] As a potent, broad-spectrum inhibitor of protein kinases, 7-Oxostaurosporine is a valuable tool in cellular biology and oncology research.[2] It is recognized as a potent inhibitor of Protein Kinase C (PKC), a key enzyme family in cellular signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis.[3][4][5] Its mechanism of action also involves the induction of cell cycle arrest, typically at the G2/M phase, by inhibiting cyclin-dependent kinases (CDKs).[2][3][6]

Structurally, 7-Oxostaurosporine is the oxidized and highly fluorescent analog of UCN-01 (7-hydroxystaurosporine), another well-studied kinase inhibitor.[5][7] Due to this close relationship, much of the mechanistic understanding of 7-Oxostaurosporine is informed by the extensive research conducted on UCN-01.[8] The compound's ability to abrogate cell cycle checkpoints makes it a subject of interest for combination therapies with DNA-damaging agents.[9]

Given its potency and hydrophobic nature, establishing a reliable and reproducible dissolution protocol is the foundational first step for any in vitro or in vivo study. This guide provides a comprehensive, field-tested methodology for the solubilization, storage, and handling of 7-Oxostaurosporine to ensure experimental integrity and validity.

Physicochemical Properties & Recommended Storage

Understanding the fundamental properties of 7-Oxostaurosporine is critical for its proper handling and use in experiments. The key characteristics are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₂₈H₂₄N₄O₄ | [5][7] |

| Molecular Weight | 480.5 g/mol | [5][10] |

| CAS Number | 141196-69-2 (or 125035-83-8, depending on source) | [5][10] |

| Appearance | Solid / Lyophilized Powder | [2][11] |

| Purity | Typically >98% for research-grade material | [7][10] |

| Storage (Solid) | Store at -20°C for long-term stability (≥ 4 years) | [2][5][10] |

| Storage (Solution) | Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | [12] |

Solubility Profile of 7-Oxostaurosporine

The choice of solvent is paramount for creating a stable, high-concentration stock solution that can be accurately diluted into aqueous-based experimental systems like cell culture media. 7-Oxostaurosporine is a hydrophobic molecule with poor solubility in water.

Causality Behind Solvent Choice: Organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and aprotic, making them excellent at solvating a wide range of organic compounds that are insoluble in water.[13][14] For biological applications, DMSO is the preferred solvent due to its high solvating power and relatively lower toxicity to cells at the low final concentrations used in assays.[15] Ethanol is also a viable solvent but is generally less effective for achieving very high stock concentrations compared to DMSO.

| Solvent | Solubility | Notes | Source(s) |

| DMSO | Soluble | The recommended solvent for preparing high-concentration stock solutions for biological assays. | [2][10] |

| DMF | Soluble | An effective solvent, but less commonly used in cell culture due to higher potential toxicity compared to DMSO. | [2][5][10] |

| Ethanol | Soluble | Can be used, but may not achieve the same high concentrations as DMSO. Ensure use of anhydrous ethanol. | [2][5][10] |

| Methanol | Soluble | Effective solvent, but its higher volatility and toxicity make it less ideal for cell-based work compared to DMSO. | [2][5][10] |

| Water | Limited | Essentially insoluble in aqueous buffers and cell culture media. Direct dissolution is not recommended. | [10] |

Safety and Handling Precautions

As a Senior Application Scientist, I cannot overstate the importance of safety. While the Safety Data Sheet (SDS) for 7-Oxostaurosporine may not classify it as hazardous, its parent compound, staurosporine, is a known toxin with mutagenic, carcinogenic, and reproductive health warnings.[11][16] Therefore, it is imperative to handle 7-Oxostaurosporine with the same level of caution.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the compound in either solid or solution form.[17]

-

Handling Powder: Weigh and handle the lyophilized powder in a chemical fume hood or a designated containment area to prevent inhalation of fine particulates.[17]

-

Disposal: Dispose of all waste materials (vials, pipette tips, etc.) contaminated with 7-Oxostaurosporine in accordance with your institution's hazardous chemical waste procedures.

Experimental Workflow for Solution Preparation

The following diagram provides a high-level overview of the entire process, from receiving the compound to its application in a cell-based assay.

Caption: Workflow for preparing 7-Oxostaurosporine solutions.

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions.

Materials:

-

7-Oxostaurosporine (e.g., 1 mg vial)

-

Anhydrous, sterile-filtered DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated precision micropipettes

Methodology:

-

Pre-Calculation: Before opening the vial, calculate the volume of DMSO required.

-

Molecular Weight (MW) of 7-Oxostaurosporine = 480.5 g/mol or 480.5 mg/mmol.

-

To make a 10 mM solution (which is 10 mmol/L or 0.01 mmol/mL):

-

Volume (mL) = [Mass (mg) / MW (mg/mmol)] / Concentration (mmol/mL)

-

For 1 mg of compound: Volume (mL) = [1 mg / 480.5 mg/mmol] / 0.01 mmol/mL = 0.208 mL or 208 µL .

-

-

Equilibration: Allow the vial of lyophilized 7-Oxostaurosporine and the bottle of DMSO to sit at room temperature for 15-30 minutes.

-

Causality: This step is crucial to prevent atmospheric water from condensing onto the cold powder or into the solvent upon opening, which could compromise the compound's stability and solubility.[14]

-

-

Consolidation of Powder: Briefly centrifuge the sealed vial of 7-Oxostaurosporine in a microcentrifuge for 10-20 seconds.

-

Causality: This ensures that all the lyophilized powder, which may be electrostatically attached to the cap or walls, is collected at the bottom of the vial, ensuring accurate weighing and dissolution.[18]

-

-

Reconstitution: Carefully open the vial in a fume hood. Using a calibrated pipette, add the calculated volume (208 µL for 1 mg) of DMSO.

-

Dissolution: Close the vial tightly and vortex for 30-60 seconds. If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates.

-

Trustworthiness: A clear solution is a primary indicator of complete dissolution. If particulates remain, the stock concentration will be inaccurate.

-

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, tightly-sealing cryovials.[12] Store these aliquots at -20°C or, for enhanced long-term stability, at -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

This protocol details the dilution of the DMSO master stock into an aqueous cell culture medium for treating cells.

Principle of Self-Validation: The Vehicle Control

The organic solvent used to dissolve a compound (the "vehicle") can have independent effects on cells.[15] Therefore, a vehicle control is a non-negotiable component of any well-designed experiment. This control group consists of cells treated with cell culture medium containing the exact same final concentration of the vehicle (e.g., DMSO) as the cells receiving the highest dose of 7-Oxostaurosporine. This allows researchers to definitively attribute any observed cellular effects to the compound itself, not the solvent.

Methodology:

-

Thaw Stock: Remove one aliquot of the 10 mM master stock from the freezer and thaw it completely at room temperature.

-

Intermediate Dilution (Optional but Recommended): Performing a large dilution directly from a 10 mM stock into media can lead to inaccuracies. It is often better to first create an intermediate stock (e.g., 1 mM or 100 µM) in sterile culture medium or PBS.

-

Example: To make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 (e.g., 5 µL of 10 mM stock + 45 µL of medium).

-

-

Final Working Dilution: Serially dilute the intermediate stock into pre-warmed cell culture medium to achieve your desired final concentrations.

-

Example: To treat cells in a final volume of 2 mL with 100 nM 7-Oxostaurosporine:

-

Prepare a 2X working solution (200 nM) from your intermediate stock.

-

Add 1 mL of this 2X solution to 1 mL of cell suspension in your culture plate.

-

-

Crucial Calculation: Always calculate the final percentage of DMSO in your culture wells.

-

If you add 2 µL of a 1 mM DMSO stock to a final volume of 2 mL (2000 µL) of medium, the final DMSO concentration is (2 µL / 2000 µL) * 100 = 0.1% .

-

Aim to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts. [15]

-

-

-

Prepare Vehicle Control: For the example above, add 2 µL of pure DMSO to 2 mL of medium to create a 0.1% DMSO vehicle control. Treat a set of control cells with this solution.

Mechanism of Action: Kinase Inhibition and G2/M Arrest

7-Oxostaurosporine exerts its potent anti-proliferative effects primarily by inhibiting a range of protein kinases. Its inhibition of PKC disrupts downstream signaling, while its action on Cyclin-Dependent Kinases (CDKs) is critical for its ability to halt cell division. This leads to an arrest in the G2/M phase of the cell cycle, preventing cancer cells from proceeding into mitosis and often triggering apoptosis.[3][9]

Caption: Inhibition of kinases by 7-Oxostaurosporine leads to G2/M arrest.

References

- 7-Oxostaurosporine Properties. LabSolu.

- Oxostaurosporine, 7 - Product Inform

- 7-Oxostaurosporine: A Technical Guide for Researchers. BenchChem.

- 7-Oxostaurosporine | PKC Inhibitor. MedchemExpress.com.

- O-2563-1MG - 7-oxo Staurosporine, 1 MG. AG Scientific.

- Unlocking Synergistic Potential: 7-Oxostaurosporine in Combin

- 7-Oxostaurosporine: A Technical Guide to its Impact on Cell Cycle Progression. BenchChem.

- 7-Oxostaurosporine Chemical Properties. DC Chemicals.

- 7-oxo Staurosporine (CAS 125035-83-8)

- Structure Elucidation and Anticancer Activity of 7-Oxostaurosporine Deriv

- 7-oxo Staurosporine - Safety D

- How to Reconstitute Lyophilized Proteins. Future Fields (YouTube).

- Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450. PubMed.

- How to Reconstitute Lyophilized Proteins. R&D Systems.

- Safety D

- Lyophilized protein reconstitution guide. Qkine.

- Staurosporine - Safety D

- DMSO solubility and bioscreening.

- 7-Oxostaurosporine | CAS 141196-69-2. Santa Cruz Biotechnology.

- ErSO solubility in DMSO versus ethanol for in vitro assays. BenchChem.

Sources

- 1. Structure Elucidation and Anticancer Activity of 7-Oxostaurosporine Derivatives from the Brazilian Endemic Tunicate Eudistoma vannamei | MDPI [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. agscientific.com [agscientific.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. scbt.com [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. labsolu.ca [labsolu.ca]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. qkine.com [qkine.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. carlroth.com [carlroth.com]

- 18. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]

7-Oxostaurosporine: A Comprehensive Guide to Solubility and Application in Kinase Inhibition Assays

Introduction: The Potent Kinase Inhibitor 7-Oxostaurosporine

7-Oxostaurosporine is a potent indolocarbazole alkaloid and a derivative of staurosporine, one of the earliest discovered and most broadly active protein kinase inhibitors.[1] Its chemical structure, characterized by the presence of a ketone group at the 7-position, confers distinct biological activities, making it a valuable tool in cancer research and cell signaling studies.[2] 7-Oxostaurosporine is recognized as a potent inhibitor of Protein Kinase C (PKC) and has been shown to induce apoptosis and inhibit the nuclear factor (NF)-κB pathway.[3][4] Furthermore, it plays a crucial role in cell cycle regulation by abrogating the G2 checkpoint, which can sensitize cancer cells to DNA-damaging agents.[5]